4-(4-Nitrophenyl)-4-oxobutanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
34555-38-9 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-4-oxobutanenitrile |
InChI |
InChI=1S/C10H8N2O3/c11-7-1-2-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2H2 |
InChI Key |
DCZZTVNFSWEWJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Advanced Preparative Methodologies of 4 4 Nitrophenyl 4 Oxobutanenitrile
Strategic Design of Retrosynthetic Pathways
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 4-(4-Nitrophenyl)-4-oxobutanenitrile, two primary retrosynthetic disconnections can be proposed.
Pathway A: Acylation-based Disconnection
The most common approach for β-ketonitriles involves disconnecting the bond between the carbonyl carbon (C4) and the adjacent methylene (B1212753) carbon (C3). This leads to a 4-nitrobenzoyl synthon and a cyanomethyl anion synthon. This strategy is synthetically viable as it corresponds to the acylation of an activated nitrile.
Pathway B: Friedel-Crafts Disconnection
An alternative disconnection breaks the bond between the 4-nitrophenyl ring and the carbonyl carbon (C4). This suggests a Friedel-Crafts acylation of nitrobenzene (B124822) with a suitable four-carbon acylating agent. However, this pathway is challenging because the nitro group is strongly deactivating, making the aromatic ring highly resistant to electrophilic Friedel-Crafts reactions. reddit.comechemi.com In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness. echemi.com
Exploration of Novel Precursor Materials
Based on the retrosynthetic analysis, several precursor materials can be explored for the synthesis of this compound.
Acylating Agents: The 4-nitrobenzoyl synthon can be realized using several reactive derivatives of 4-nitrobenzoic acid. 4-Nitrobenzoyl chloride is a common and highly reactive choice. prepchem.comorgsyn.org Alternatively, 4-nitrobenzoic acid esters (e.g., methyl or ethyl esters) can be used in condensation reactions. nih.govgoogle.com
Nitrile Sources: The cyanomethyl anion is typically generated in situ from acetonitrile (B52724) . Strong bases are required to deprotonate the α-carbon of acetonitrile to make it sufficiently nucleophilic. nih.govresearchgate.net
Organoboron Reagents: Modern catalytic methods allow for different precursors. For instance, 4-nitrophenylboronic acid can serve as the precursor for the 4-nitrophenyl moiety in a palladium-catalyzed addition to a dinitrile, such as succinonitrile. organic-chemistry.org
Other Precursors: While less direct, other starting materials could be envisioned. Knoevenagel condensation of 4-nitrobenzaldehyde (B150856) with an active methylene compound like malononitrile (B47326) could lead to an intermediate that might be further elaborated. researchgate.netnih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and minimizing side reactions. Key parameters include temperature, solvent, and reaction time. nih.gov
Reaction temperature is a critical factor influencing both the rate and selectivity of the synthesis. For the common base-mediated condensation of a 4-nitrobenzoic ester with acetonitrile, the reaction may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or the formation of undesired byproducts. A systematic study is typically required to find the optimal balance. For instance, in related Lewis acid-catalyzed reactions, temperature can be the key factor in determining the product distribution. nih.gov Most laboratory-scale syntheses of this type are conducted at atmospheric pressure.
The choice of solvent is paramount, particularly in reactions involving charged intermediates like the acetonitrile anion. Aprotic solvents are generally preferred for these reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common choices for reactions involving strong bases like potassium tert-butoxide (KOt-Bu) or sodium hydride (NaH). nih.govresearchgate.net The solvent's ability to solvate the cation of the base without interfering with the nucleophile is key. In some catalytic processes, a mixture of solvents, such as toluene (B28343) and water, might be optimal. organic-chemistry.org
Table 1: Hypothetical Optimization of Solvent for the Synthesis of this compound *
| Entry | Solvent | Polarity | Dielectric Constant | Yield (%) |
| 1 | Toluene | Non-polar | 2.4 | < 10 |
| 2 | Dichloromethane (DCM) | Polar Aprotic | 9.1 | 45 |
| 3 | Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 75 |
| 4 | Acetonitrile (ACN) | Polar Aprotic | 37.5 | 60 |
| 5 | Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 55 |
| 6 | Ethanol (B145695) | Polar Protic | 24.5 | < 5 |
*This table is illustrative, based on general principles of organic synthesis for β-ketonitriles, and represents a potential optimization study. Reaction conditions: 4-nitrobenzoic ester, acetonitrile, KOt-Bu, 25°C, 12h.
As the illustrative table shows, polar aprotic solvents like THF often provide the best yields by effectively solvating the intermediates without quenching the strong base. Polar protic solvents like ethanol are unsuitable as they would be deprotonated by the strong base.
The duration of the reaction is another parameter that must be optimized. Reactions are typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum product formation and minimal byproduct accumulation. nih.gov Prolonging the reaction time unnecessarily can lead to the degradation of the desired product. Kinetic studies can provide insight into the reaction mechanism, helping to control the formation of intermediates and final products.
Catalytic Approaches in Synthesis
Catalysis offers powerful alternatives to stoichiometric reagents, often providing milder reaction conditions and higher selectivity.
Base Catalysis: The traditional synthesis of β-ketonitriles from esters and acetonitrile is, in essence, a base-catalyzed Claisen-like condensation. While strong bases like KOt-Bu or NaH are used in stoichiometric amounts to drive the reaction to completion, their role is catalytic in the initial condensation step. nih.gov
Transition-Metal Catalysis: A more advanced and highly selective method involves the palladium-catalyzed addition of organoboron reagents to dinitriles. A plausible route to this compound would involve the reaction of 4-nitrophenylboronic acid with succinonitrile. This method benefits from mild conditions and excellent functional group tolerance. organic-chemistry.org The choice of palladium catalyst and ligand is critical for achieving high yields.
Table 2: Hypothetical Catalyst/Ligand Screening for Palladium-Catalyzed Synthesis *
| Entry | Catalyst | Ligand | Additive | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | - | 30 |
| 2 | Pd(acac)₂ | - | TsOH | 45 |
| 3 | Pd(acac)₂ | 2,2'-bipyridine | TsOH | 78 |
| 4 | Pd(acac)₂ | 4,4'-dimethyl-2,2'-bipyridine | TsOH | 85 |
| 5 | PdCl₂(PPh₃)₂ | - | TsOH | 65 |
*This table is illustrative, based on the findings for similar β-ketonitrile syntheses. organic-chemistry.org Reaction conditions: 4-nitrophenylboronic acid, succinonitrile, catalyst, ligand, additive, Toluene/H₂O, 80°C.
This approach highlights a modern, catalytic route that avoids the use of strong, stoichiometric bases and offers a more efficient and versatile synthesis.
Homogeneous Catalysis
Homogeneous catalysis offers a powerful approach for the synthesis of β-ketonitriles, providing mild reaction conditions and high selectivity. Palladium-catalyzed reactions, in particular, have shown significant promise in this area. A notable method involves the carbopalladation of dinitriles, which allows for the selective formation of β-ketonitriles from readily available starting materials.
In a representative palladium-catalyzed synthesis, an organoboron reagent can be coupled with a dinitrile in the presence of a palladium catalyst, such as palladium(II) acetylacetonate (B107027) (Pd(acac)₂), and a suitable ligand, like 4,4′-dimethyl-2,2′-bipyridine. The reaction is typically carried out in a biphasic solvent system, such as toluene and water, with an acidic additive like p-toluenesulfonic acid (TsOH) to facilitate the catalytic cycle. organic-chemistry.org This methodology demonstrates excellent functional group tolerance, making it potentially applicable to the synthesis of nitro-substituted derivatives like this compound.
The proposed mechanism involves the formation of an arylpalladium species from the organoboron reagent, which then coordinates with one of the cyano groups of the dinitrile. Subsequent carbopalladation and hydrolysis yield the desired β-ketonitrile. organic-chemistry.org
Table 1: Representative Homogeneous Catalysis Conditions for β-Ketonitrile Synthesis
| Parameter | Condition |
|---|---|
| Catalyst | Palladium(II) acetylacetonate (Pd(acac)₂) |
| Ligand | 4,4′-dimethyl-2,2′-bipyridine |
| Acidic Additive | p-Toluenesulfonic acid (TsOH) |
| Solvent | Toluene/Water |
| Temperature | 80 °C |
| Atmosphere | Air |
Heterogeneous Catalysis
Heterogeneous catalysis provides advantages in terms of catalyst recovery and recycling, contributing to more sustainable synthetic processes. For the synthesis of nitriles, copper fluorapatite (B74983) (CuFAP) has been identified as a robust and reusable heterogeneous catalyst. This catalyst can facilitate the direct synthesis of nitriles from aldehydes under neat conditions. scirp.org While this method is demonstrated for the conversion of aldehydes to nitriles, its principles could be adapted for the construction of β-ketonitriles through multi-component reactions or by functionalizing a pre-existing ketone. The use of a solid-supported catalyst simplifies the purification process and reduces waste generation. scirp.org
Organocatalysis
Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of metal catalysts and often providing high levels of stereoselectivity. While direct organocatalytic synthesis of β-ketonitriles is an area of ongoing research, organocatalysts are extensively used in the transformation of β-ketonitriles into more complex molecules. For instance, chiral organocatalysts can be employed in Michael additions and intramolecular cyclizations of β-ketonitriles with other reagents to produce chiral 3,4-dihydrocoumarins and tetrasubstituted chromenes. rsc.orgnih.gov
N-heterocyclic carbenes (NHCs) have been utilized in the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN) to afford β-ketonitriles bearing a quaternary carbon center. acs.orgorganic-chemistry.org This metal-free approach offers mild reaction conditions and a broad substrate scope. acs.orgorganic-chemistry.org The mechanism is believed to proceed through a single-electron transfer (SET) process involving a Breslow intermediate generated from the NHC and the aldehyde. organic-chemistry.org
Biocatalysis
Biocatalysis offers a green and highly selective alternative for chemical synthesis. While the direct enzymatic synthesis of this compound is not widely reported, biocatalytic methods have been successfully applied to the transformation of related β-ketonitriles. Carbonyl reductases, for example, have been used for the asymmetric reduction of aromatic β-ketonitriles to the corresponding β-hydroxy nitriles with high enantioselectivity. acs.orgacs.org This approach is particularly valuable as it can overcome challenges such as competing side reactions observed with whole-cell biocatalysts. acs.orgacs.org
Furthermore, engineered aldoxime dehydratases have been developed for the scalable and sustainable synthesis of aromatic nitriles, providing a cyanide-free route to this important functional group. nih.gov The principles of enzymatic catalysis could potentially be harnessed for the construction of the target molecule through novel biocatalytic pathways.
Table 2: Biocatalytic Reduction of Aromatic β-Ketonitriles
| Enzyme Type | Transformation | Selectivity |
|---|
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry has gained significant attention as a technology for improving the safety, efficiency, and scalability of chemical processes. The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. While a specific flow synthesis protocol for this compound has not been detailed in the literature, the synthesis of β-ketones has been successfully demonstrated in multi-step continuous flow systems. zenodo.org These systems can involve sequential reactions, such as photocatalyzed additions followed by basic eliminations and subsequent Michael additions, to construct complex ketone architectures. zenodo.org The principles of flow chemistry are well-suited for the synthesis of β-ketonitriles, potentially through the reaction of amides and acetonitrile in a continuous flow reactor.
Microwave-Assisted and Sonochemical Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates and improving yields. The application of microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.com Microwave-assisted methods have been employed in various syntheses involving β-ketonitriles as starting materials or products. For example, the synthesis of dihydrofurans can be achieved through a microwave-assisted three-component triple cascade reaction of β-ketonitriles, aldehydes, and pyridinium (B92312) phenacyl salts. asianpubs.org Similarly, pyrazolo[1,5-a]pyrimidinones have been synthesized from β-ketonitriles under microwave conditions with high efficiency. rsc.org
Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. While a direct sonochemical synthesis of this compound is not documented, the synthesis of structurally related compounds has been reported. For instance, the synthesis of 4-(4-nitrophenyl)oxazol-2-amine has been achieved via an ultrasound-assisted method, which demonstrated a significant increase in yield and a drastic reduction in reaction time compared to conventional thermal methods. This suggests that sonochemical techniques could be a promising avenue for the efficient synthesis of the target compound.
Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful technique for the preparation of compound libraries and complex molecules, offering simplified purification procedures. While solid-phase synthesis is most commonly associated with peptide and oligonucleotide synthesis, its principles can be applied to the synthesis of small organic molecules, including nitriles. Nitriles can be prepared from amides through dehydration, a reaction that could potentially be adapted to a solid-phase format where the amide is attached to a solid support. libretexts.orgchemguide.co.uk The final nitrile product would then be cleaved from the resin. This approach would allow for the rapid and efficient synthesis of a variety of nitriles with easy purification.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of 4 4 Nitrophenyl 4 Oxobutanenitrile
Reactivity at the Ketone Functionality
The ketone group is a key site for a variety of chemical transformations, including additions and condensations, leading to a wide array of derivatives.
The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com In this reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com The rate and reversibility of the addition are influenced by the strength of the nucleophile and the stability of the resulting product. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or hydride donors, result in essentially irreversible additions. masterorganicchemistry.com The electron-withdrawing nature of the 4-nitrophenyl group increases the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to ketones with electron-donating groups. ulster.ac.uk
Condensation reactions involving the ketone functionality are particularly important for synthesizing heterocyclic compounds. A significant reaction is the cyclocondensation with hydrazine (B178648) and its derivatives to form five- or six-membered rings. For instance, the reaction of β-keto acids, structurally related to 4-(4-Nitrophenyl)-4-oxobutanenitrile, with hydrazine hydrate (B1144303) is a common method for synthesizing pyridazinone derivatives. biomedpharmajournal.orgscholarsresearchlibrary.com This reaction typically involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable heterocyclic ring. discoveryjournals.org
Specifically, this compound and its derivatives can be key intermediates in the synthesis of various pyridazinones, which are recognized for their diverse pharmacological activities. scholarsresearchlibrary.comresearchgate.net The reaction with hydrazine hydrate, often in the presence of an acid catalyst like acetic acid, leads to the formation of the corresponding dihydropyridazinone. nih.gov
Another crucial condensation reaction is with substituted hydrazines to yield pyrazole (B372694) derivatives. chim.itnih.gov The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketonitrile) with a hydrazine. dergipark.org.trorganic-chemistry.org In the case of this compound, the ketone and the activated methylene (B1212753) group can act as the 1,3-dielectrophilic system. Reaction with 4-methoxyphenylhydrazine hydrochloride, for example, has been used to produce triaryl pyrazole systems from related β-diketones. nih.gov
The table below summarizes typical condensation reactions involving the ketone functionality.
| Reactant | Reagent | Conditions | Product Type | Citation |
| β-Aroylpropionic acid | Hydrazine hydrate | Reflux | 6-Aryl-2,3,4,5-tetrahydropyridazin-3-one | biomedpharmajournal.org |
| This compound derivative | Hydrazine hydrate | Acetic acid, Reflux | Dihydropyridazine derivative | nih.gov |
| β-Diketone | 4-Methoxyphenylhydrazine hydrochloride | DMF/THF, 120°C | Triaryl pyrazole | nih.gov |
| Aromatic aldehyde | 4-Nitrophenyl hydrazine | Solvent-free, Room Temp | p-Nitrophenyl hydrazone | discoveryjournals.org |
The methylene group (α-carbon) located between the ketone and the nitrile group is highly activated due to the electron-withdrawing effects of both adjacent functionalities. This acidity allows for easy deprotonation by a base to form a stable enolate, which can then act as a nucleophile in various reactions. This reactivity is central to alpha-functionalization.
While specific examples for this compound are not detailed in the provided search results, the chemistry of β-ketonitriles is well-established. These compounds readily undergo reactions such as alkylation, acylation, and condensation at the α-carbon. For example, Knoevenagel condensation with aldehydes or ketones can occur at this position, catalyzed by a base, to form a new carbon-carbon double bond. rsc.orgresearchgate.net This type of reaction is fundamental for extending the carbon skeleton and synthesizing more complex molecules.
Reactivity at the Nitrile Moiety
The nitrile group is a versatile functional group that can be transformed into amides, carboxylic acids, or amines through hydrolysis or reduction. ucl.ac.uk
Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under either acidic or basic conditions. youtube.comyoutube.com The reaction is initiated by the addition of water to the carbon-nitrogen triple bond.
Acid-catalyzed hydrolysis: The nitrile nitrogen is first protonated, which activates the nitrile carbon toward nucleophilic attack by water. youtube.com A series of proton transfers and tautomerization steps then leads to the formation of the amide.
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming a negatively charged intermediate. youtube.com Protonation by water yields an imidic acid, which tautomerizes to the more stable amide. youtube.com
Careful control of reaction conditions, such as temperature and reaction time, can allow for the isolation of the amide as the final product. youtube.com More vigorous conditions will typically lead to the full hydrolysis of the amide to the corresponding carboxylic acid. youtube.com Various catalysts, including transition metals and enzymes, have been developed to achieve selective hydration of nitriles to amides under mild conditions. orgsyn.orgorganic-chemistry.org
The table below outlines the general pathways for nitrile hydrolysis.
| Condition | Key Steps | Intermediate Product | Final Product | Citation |
| Acidic (H₃O⁺) | 1. Protonation of nitrile nitrogen2. Nucleophilic attack by water3. Tautomerization | Amide | Carboxylic Acid | youtube.com |
| Basic (OH⁻, H₂O) | 1. Nucleophilic attack by hydroxide2. Protonation by water3. Tautomerization | Amide | Carboxylate | youtube.com |
The nitrile group can be reduced to a primary amine (R-CH₂NH₂) via an imine intermediate (R-CH=NH). wikipedia.org This transformation is a cornerstone of synthetic organic chemistry for introducing amine functionalities.
Common reducing agents include:
Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. libretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org Reaction conditions (temperature, pressure) can be adjusted to optimize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org
Diisobutylaluminium hydride (DIBAL-H): This reagent can be used for the partial reduction of nitriles to aldehydes. The reaction proceeds through an imine-aluminum complex, which is then hydrolyzed during workup to release the aldehyde. wikipedia.org
A significant challenge in the reduction of this compound is the presence of the nitro group, which is also susceptible to reduction. However, methods for the selective reduction of a nitrile in the presence of an aromatic nitro group have been developed. calvin.edu These often involve specific reagent combinations, such as sodium borohydride (B1222165) with boron trifluoride etherate, which can preferentially activate and reduce the nitrile group while leaving the nitro group intact. calvin.educalvin.edu
The table below summarizes common methods for nitrile reduction.
| Reagent/Method | Solvent | Product | Key Features | Citation |
| LiAlH₄, then H₂O | Diethyl ether / THF | Primary Amine | Powerful, non-selective reducing agent | libretexts.org |
| H₂ / Raney Ni | Alcohol | Primary Amine | Catalytic, can require high pressure/temp | wikipedia.org |
| NaBH₄ / BF₃·OEt₂ | 2-MeTHF | Primary Amine | Allows for selective reduction over a nitro group | calvin.edu |
| DIBAL-H, then H₂O | Toluene (B28343) / Hexane (B92381) | Aldehyde | Partial reduction stops at the aldehyde stage | wikipedia.org |
Cycloaddition Reactions Involving Nitrile
The nitrile functional group, while often unreactive as a dienophile or enophile in standard Diels-Alder or ene reactions, can be induced to participate in cycloaddition reactions under specific conditions. nih.gov The reactivity of the nitrile is enhanced in intramolecular processes due to entropic advantages. nih.gov
Formal [2+2+2] cycloaddition strategies have been developed for the synthesis of substituted pyridines, where unactivated nitriles serve as 2-π cycloaddition components in pericyclic cascade processes. nih.gov Additionally, photoinduced [3+2] cycloadditions between carbenes and nitriles offer a metal-free pathway to synthesize oxazole (B20620) derivatives. chemistryviews.org In this reaction, a carbene, generated from an α-carbonyl diazo compound under light irradiation, is trapped by the nitrile to form a nitrogen ylide intermediate, which then undergoes an intramolecular [3+2] cycloaddition. chemistryviews.org Furan-fused cyclobutanones can also be utilized as a C4 synthon in intermolecular [4+2] and [4+4] cycloadditions with imines and anthranils to produce furan-fused lactams. nih.gov
Reactivity of the 4-Nitrophenyl Ring
The 4-nitrophenyl group is a key feature of the molecule, with the strongly electron-withdrawing nitro group significantly influencing the reactivity of the aromatic ring.
Aromatic rings are typically nucleophilic; however, the presence of potent electron-withdrawing substituents can render them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group is a strong activator for SNAr, particularly when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer complex intermediate through resonance. wikipedia.orglibretexts.org
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through this discrete, non-aromatic Meisenheimer complex. libretexts.orgnih.gov The first step, the attack of the nucleophile on the carbon atom bearing the leaving group, is typically the rate-determining step as it disrupts the aromaticity of the ring. libretexts.orgnih.gov The subsequent loss of the leaving group restores the aromatic system. libretexts.orgnih.gov However, recent studies employing kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a stable intermediate. nih.gov Factors such as the nature of the leaving group and the stability of the anionic intermediate influence whether the mechanism is stepwise or concerted. nih.gov
For this compound, the nitro group activates the aromatic ring for nucleophilic attack. While there isn't a typical leaving group like a halide directly on the ring in the parent molecule, this reactivity becomes relevant if other leaving groups are present or in reactions where a part of the molecule can act as a leaving group after initial transformation.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The first step is generally the rate-determining step due to the temporary loss of aromatic stabilization. masterorganicchemistry.com
Substituents on the benzene ring significantly influence the rate and regioselectivity of the reaction. Electron-withdrawing groups, such as the nitro and carbonyl groups present in this compound, deactivate the ring towards electrophilic attack by reducing its electron density. lkouniv.ac.in These groups are meta-directing because the resonance structures of the intermediate cation for meta-attack are less destabilized compared to those for ortho and para attack. lkouniv.ac.in Due to the strong deactivating effect of the nitro group, Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated benzene derivatives like nitrobenzene (B124822). lkouniv.ac.inmasterorganicchemistry.com Common SEAr reactions include halogenation, nitration, and sulfonation. lumenlearning.com
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this conversion, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. wikipedia.org For a molecule like this compound, which also contains a ketone and a nitrile, chemoselectivity is a key consideration.
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method. wikipedia.org However, catalytic hydrogenation can also reduce nitriles, so careful control of reaction conditions would be necessary. reddit.com Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic methods for nitro group reduction and are generally compatible with ketones. scispace.com Another effective system involves the use of zinc powder with hydrazine glyoxylate, which has been shown to selectively reduce aromatic nitro groups at room temperature in good yields, even in the presence of reducible substituents like nitriles. Other reagents, such as sodium dithionite (B78146) (Na2S2O4), can also be employed. reddit.com
The selective reduction of the nitro group in this compound would yield 4-(4-aminophenyl)-4-oxobutanenitrile, a valuable intermediate for further synthetic modifications, including the construction of heterocyclic systems.
| Reagent/System | Selectivity Notes | Reference(s) |
| Catalytic Hydrogenation (e.g., Pd/C) | May also reduce the nitrile group. | wikipedia.orgreddit.com |
| Zinc/Hydrazine Glyoxylate | Selective for the nitro group in the presence of nitriles. | |
| Tin (Sn) / HCl | Classic method, generally compatible with ketones. | scispace.com |
| Sodium Dithionite (Na2S2O4) | A powerful reducing agent for nitro groups. | reddit.com |
Intramolecular Cyclization Reactions and Heterocycle Formation
The multifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Derivatives of this compound are key intermediates in the synthesis of complex heterocyclic structures. For instance, after the reduction of the nitro group to an amine, the resulting 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can undergo intramolecular cyclization. nih.govacs.org A facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the base-assisted cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, accompanied by oxidation. nih.gov This transformation proceeds via a nucleophilic intramolecular cyclization. nih.govresearchgate.net
Furthermore, this compound itself, or its derivatives, can be used in multi-component reactions to build complex heterocyclic frameworks. For example, the regioselective cyclocondensation of cyclohexanone (B45756) derivatives bearing a 4-nitrophenyl group with cyanothioacetamide leads to the formation of 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.gov These reactions demonstrate the utility of the core structure of this compound in constructing a variety of nitrogen-containing heterocycles. nih.govresearchgate.net
| Starting Material Derivative | Reagents/Conditions | Heterocyclic Product | Reference(s) |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Base-assisted cyclization with oxidation (DMSO) | 2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.govacs.org |
| 2,4-Diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone | Cyanothioacetamide, piperidine | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione | nih.gov |
Synthesis of Oxygen-Containing Heterocycles (e.g., Furans, Pyrans, Benzofurans)
While direct synthesis of oxygen-containing heterocycles starting from this compound is not extensively documented, the reactivity of the γ-ketonitrile moiety is analogous to substrates used in established cyclization reactions. The general reactivity of γ-ketonitriles allows for their conversion into valuable intermediates like chiral γ-lactones through biocatalytic reduction and subsequent hydrolysis.
For instance, various γ-ketonitriles can be stereoselectively reduced by ketoreductases. researchgate.net Although this compound was not the specific substrate in these studies, the enzymatic reduction of its carbonyl group would yield a γ-hydroxynitrile. This intermediate is primed for intramolecular cyclization upon hydrolysis of the nitrile group, leading to the formation of a substituted γ-butyrolactone, an important oxygen-containing heterocycle. researchgate.net
Furthermore, the structural motif present in this compound is amenable to reactions that form pyran derivatives. Multi-component reactions involving an aromatic aldehyde, an active methylene compound (like malononitrile), and a β-ketoester are commonly employed for 4H-pyran synthesis. While this compound contains both a ketone and an activated nitrile within the same molecule, its components are analogous to the reactants used in such syntheses. For example, the reaction of 4-nitrobenzaldehyde (B150856), malononitrile (B47326), and ethyl acetoacetate (B1235776) yields 2-amino-3-cyano-5-ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-4H-pyran, demonstrating the facility of the 4-nitrophenyl group to be incorporated into a pyran ring.
A plausible, though not explicitly reported, pathway to a furan (B31954) derivative could involve a variation of the Paal-Knorr furan synthesis. This would require the conversion of the nitrile group to a second carbonyl functionality, creating a 1,4-dicarbonyl compound, which could then undergo acid-catalyzed cyclization and dehydration to form a furan ring.
Synthesis of Sulfur-Containing Heterocycles
The synthesis of sulfur-containing heterocycles from γ-ketonitriles is a well-established transformation, with the Gewald reaction being a prominent example for the preparation of 2-aminothiophenes. organic-chemistry.orgarkat-usa.org The Gewald reaction typically involves the condensation of a ketone, an α-cyano ester or another activated nitrile, and elemental sulfur in the presence of a base. researchgate.net
Given that this compound possesses both a ketone and an activated methylene adjacent to a nitrile, it is a suitable substrate for Gewald-type reactions. The reaction would likely proceed through an initial Knoevenagel condensation between the ketone and the active methylene of another molecule, or an intramolecular equivalent, followed by the addition of sulfur and subsequent cyclization. A general mechanism involves the formation of an α,β-unsaturated nitrile intermediate, which then undergoes a Michael addition with sulfur, followed by ring closure and tautomerization to yield the stable 2-aminothiophene ring system. derpharmachemica.com
While a direct application of the Gewald reaction using this compound as the sole starting material is not specifically detailed in the literature, its structural components are ideal for this transformation. The reaction conditions for a typical Gewald synthesis are presented in the table below.
| Reactants | Catalyst/Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Ketone, Activated Nitrile, Elemental Sulfur | Amines (e.g., Diethylamine, Morpholine) | Ethanol (B145695), DMF | Ambient to Reflux | Polysubstituted 2-Aminothiophenes |
Another relevant transformation involves the reaction of related nitrophenyl-containing compounds with cyanothioacetamide. For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-nitrophenyl)cyclohexanone undergoes regioselective cyclocondensation with cyanothioacetamide to yield a tetrahydroisoquinoline-3(2H)-thione. nih.gov This thione can be further reacted and cyclized to form fused sulfur heterocycles like 1-amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines. nih.govresearchgate.net This demonstrates the utility of the nitrophenyl moiety in the synthesis of complex sulfur-containing heterocyclic systems.
Mechanistic Investigations through Isotopic Labeling and Kinetic Studies
Kinetic studies on the reactions of compounds containing a p-nitrophenyl group often reveal significant electronic effects. The nitro group is a powerful electron-withdrawing group, which enhances the electrophilicity of the adjacent carbonyl carbon in this compound. This activation makes the carbonyl group more susceptible to nucleophilic attack. Kinetic investigations of nucleophilic substitution reactions on related compounds, such as 4-nitrophenyl isonicotinate, show a strong dependence on the nucleophile's basicity, often proceeding through a stepwise mechanism involving a tetrahedral intermediate.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For transformations involving this compound, ¹³C labeling at the nitrile or carbonyl carbon could be used to track the carbon skeleton during complex cyclizations. For instance, in a potential synthesis of pyridazinones, which can be formed from γ-keto acids, a ¹³C label could confirm the origin of the carbon atoms in the final heterocyclic ring. nih.gov Similarly, deuterium (B1214612) labeling of the active methylene protons would allow for the determination of kinetic isotope effects (KIEs). A significant primary KIE would indicate that the deprotonation of this position is involved in the rate-determining step of the reaction, a common feature in base-catalyzed condensation reactions. Studies on the proton transfer reactions from carbon acids like 1-nitro-1-(4-nitrophenyl)alkanes have shown large kinetic isotope effects, suggesting that C-H bond cleavage is the rate-limiting step.
Stereoselectivity and Enantiocontrol in Transformations
The prochiral carbonyl group in this compound makes it an ideal substrate for stereoselective transformations to produce chiral molecules. Enantiocontrol in reactions involving this compound or its close analogs has been achieved primarily through biocatalysis and organocatalysis.
Asymmetric reduction of the ketone functionality is a key strategy for introducing chirality. A study on the biocatalytic conversion of γ-keto nitriles demonstrated that various ketoreductases can reduce the carbonyl group to the corresponding alcohol with high enantioselectivity. researchgate.net The resulting chiral γ-hydroxy nitriles are versatile intermediates that can be converted to optically active γ-lactones. researchgate.net This approach offers a green and efficient route to chiral building blocks.
| Aldehyde | Ketone | Catalyst | Solvent System | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| p-Nitrobenzaldehyde | Acetone (B3395972) | L-Proline | Aqueous Micellar Media (CTAB) | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) | Good | Up to 89.8% |
Additionally, asymmetric aldol reactions have been used to construct similar chiral frameworks. For example, the L-proline catalyzed reaction between p-nitrobenzaldehyde and acetone in aqueous micellar media produces 4-hydroxy-4-(4-nitrophenyl)butan-2-one in good yield and with high enantiomeric excess (up to 89.8% ee). researchgate.netsemanticscholar.org This demonstrates that the 4-(4-nitrophenyl) keto moiety can be effectively controlled in asymmetric C-C bond-forming reactions, a principle that could be extended to reactions involving this compound to generate chiral products. Such stereoselective reactions are crucial for the synthesis of biologically active molecules and advanced materials. masterorganicchemistry.com
Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 4 Nitrophenyl 4 Oxobutanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the chemical structure and dynamics of molecules. mst.edu It is based on the interaction of nuclear spins with an external magnetic field. mst.edu For γ-keto nitriles like 4-(4-Nitrophenyl)-4-oxobutanenitrile, NMR is crucial for confirming the presence of key functional groups and determining the arrangement of atoms within the molecule.
One-dimensional (1D) NMR techniques, particularly Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial characterization of organic molecules.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of a this compound derivative, such as 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), distinct signals corresponding to the aromatic protons of the nitrophenyl ring and the aliphatic protons of the butan-2-one chain are observed. chegg.com The aromatic region typically shows two doublets, characteristic of a para-substituted benzene (B151609) ring. chegg.com The protons closer to the electron-withdrawing nitro group are deshielded and appear at a higher chemical shift (downfield) compared to the other aromatic protons. chegg.com The aliphatic protons appear as multiplets or singlets in the upfield region of the spectrum. chegg.com Protons adjacent to the nitrile group (α-protons) typically resonate in the 2-3 ppm range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the aliphatic carbons, and the nitrile carbon. The nitrile carbon typically appears in the range of 115-125 ppm. The carbonyl carbon is significantly deshielded and appears further downfield. The aromatic carbons show characteristic shifts, with the carbon atom attached to the nitro group being highly deshielded. The greater range of chemical shifts in ¹³C NMR compared to ¹H NMR often allows for the resolution of all unique carbon signals, providing a carbon "fingerprint" of the molecule. researchgate.net
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the nitro (NO₂) and nitrile (C≡N) groups. The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment, offering valuable structural insights.
Interactive Data Table: ¹H NMR Data for 4-hydroxy-4-(4-nitrophenyl)butan-2-one chegg.com
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.17 | d | 2H | Aromatic (protons ortho to NO₂) |
| 7.52 | d | 2H | Aromatic (protons meta to NO₂) |
| 5.24 | m | 1H | CH-OH |
| 3.73 | br s | 1H | OH |
| 2.85 | m | 2H | CH₂ |
| 2.20 | s | 3H | CH₃ |
Two-dimensional (2D) NMR experiments provide correlation data that helps to piece together the molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the two adjacent methylene (B1212753) groups in the butanenitrile chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms and protons. It is invaluable for assigning the proton signals to their corresponding carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation in more complex derivatives.
Solid-state NMR (ssNMR) is an essential technique for characterizing materials in their solid form, including powders, which may not be suitable for traditional solution-state NMR. mst.edu For nitrophenyl compounds, solid-state ¹³C NMR with Cross-Polarization Magic Angle Spinning (CP/MAS) can provide insights into the molecular structure and packing in the crystal lattice. nih.govnih.gov The presence of multiple, non-equivalent molecules in the crystal unit cell can be detected as a splitting of signals in the CP/MAS spectrum. nih.govnih.gov This technique can also be used to study conformational freedom, such as the rotation of the phenyl ring within the crystal structure. nih.gov
Mass Spectrometry (MS) Techniques for Structural Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. rsc.org This accuracy allows for the determination of the elemental composition of the parent ion, which is a critical step in confirming the molecular formula of a newly synthesized compound like this compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, HRMS can definitively confirm the elemental makeup of the molecule. rsc.org
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. chemrxiv.orgdtic.mil In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are then analyzed. researchgate.net This process, often achieved through collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint. chemrxiv.org
The fragmentation of β-ketonitriles is complex and can provide valuable information about tautomeric equilibria in the gas phase. unlp.edu.ar For this compound, characteristic fragmentation pathways would likely involve:
Cleavage adjacent to the carbonyl group, leading to the formation of a 4-nitrobenzoyl cation.
Loss of small neutral molecules such as HCN. unlp.edu.ar
Fragmentation of the nitro group (loss of NO or NO₂). The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the different functional groups within the molecule. researchgate.net
Ionization Methods (e.g., ESI, APCI, MALDI)
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of organic compounds. The choice of ionization method is critical for successfully generating gas-phase ions from the analyte for mass analysis. For a molecule like this compound, which possesses polar functional groups (ketone, nitrile, nitro group), several soft ionization techniques are applicable.
Electrospray Ionization (ESI) is highly suitable for polar molecules and is a common technique for liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. nih.gov This method offers high sensitivity and is well-suited for both qualitative and quantitative analyses. creative-proteomics.com
Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, particularly for molecules of medium polarity that are less amenable to ESI. chromatographyonline.com In APCI, a heated nebulizer converts the sample solution into a vapor, which is then ionized by corona discharge. This process typically results in strong signals for the protonated molecule [M+H]⁺.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that analyzes samples from a solid phase. creative-proteomics.com The analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. researchgate.net A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules. creative-proteomics.com MALDI typically produces singly charged ions, which simplifies the resulting mass spectra, making it particularly useful for structural confirmation. chromatographyonline.com
Table 1: Comparison of Ionization Methods for this compound
| Ionization Method | Principle | Typical Ions Formed | Applicability and Advantages |
|---|---|---|---|
| Electrospray Ionization (ESI) | Ionization from charged liquid droplets. | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | High sensitivity for polar molecules; easily coupled with liquid chromatography (LC). creative-proteomics.com |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization via corona discharge. | [M+H]⁺ | Suitable for less polar compounds; tolerates higher flow rates and less pure solvents than ESI. chromatographyonline.com |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption from a solid matrix. creative-proteomics.com | [M+H]⁺, [M+Na]⁺ (predominantly singly charged) | High mass range capability; produces simple spectra with minimal fragmentation; suitable for imaging mass spectrometry. chromatographyonline.comchemrxiv.org |
Vibrational Spectroscopy Methodologies (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. cardiff.ac.uk These methods are indispensable for identifying functional groups and gaining insight into molecular structure. cardiff.ac.uk
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of specific bonds and functional groups, making it a powerful tool for structural elucidation. youtube.com For this compound, the IR spectrum is expected to display distinct peaks corresponding to its nitrile, ketone, nitro, and aromatic moieties.
The key functional groups and their expected IR absorption ranges are:
Nitrile (C≡N): The carbon-nitrogen triple bond stretch is a highly characteristic and strong, sharp peak, typically appearing in a relatively clean region of the spectrum. For nitriles where the adjacent carbon is saturated, this peak is found between 2260 and 2240 cm⁻¹. spectroscopyonline.com
Ketone (C=O): The carbonyl stretch of the ketone group gives rise to a very strong and sharp absorption band. For saturated aliphatic ketones, this peak generally appears around 1715 cm⁻¹. libretexts.org
Nitro Group (NO₂): The nitro group exhibits two distinct stretching vibrations: a strong asymmetric stretch and a medium-intensity symmetric stretch. For aromatic nitro compounds, these are typically observed around 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net
Aromatic Ring: The nitrophenyl group will show several characteristic absorptions, including C–H stretching just above 3000 cm⁻¹, C–C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region, and C–H out-of-plane ("oop") bending in the 900-675 cm⁻¹ range. libretexts.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C–H | Stretching | 3100–3000 | Medium to Weak |
| Aliphatic C–H | Stretching | 3000–2850 | Medium |
| Nitrile (C≡N) | Stretching | 2260–2240 spectroscopyonline.com | Strong, Sharp |
| Ketone (C=O) | Stretching | ~1715 libretexts.org | Strong, Sharp |
| Aromatic C=C | In-ring Stretching | 1600–1400 | Medium to Weak |
| Nitro (NO₂) | Asymmetric Stretching | ~1523 researchgate.net | Strong |
| Nitro (NO₂) | Symmetric Stretching | ~1343 researchgate.net | Medium |
| Aromatic C–H | Out-of-Plane Bending | 900–675 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. cardiff.ac.uk It detects vibrations that involve a change in the polarizability of the molecule. Aromatic and symmetric vibrations often produce strong Raman signals. For this compound, Raman spectroscopy is particularly effective for characterizing the nitrophenyl moiety.
Key expected Raman signals include:
Nitro Group (NO₂): The symmetric stretching vibration of the nitro group gives a particularly strong and characteristic peak, often observed around 1330–1350 cm⁻¹. researchgate.netnsf.gov
Aromatic Ring: The C=C stretching modes of the benzene ring are typically strong in the Raman spectrum, appearing in the 1570-1600 cm⁻¹ region. researchgate.net C-H bending modes are also observable. researchgate.net
Nitrile (C≡N): The nitrile stretch is also Raman active and would be expected in the same 2260–2240 cm⁻¹ region as in the IR spectrum.
Ketone (C=O): The carbonyl stretch is also observable in Raman spectra, though it is typically weaker than in the IR.
Table 3: Characteristic Raman Shifts for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2260–2240 | Medium |
| Aromatic C=C | Ring Stretching | ~1575 researchgate.net | Strong |
| Nitro (NO₂) | Symmetric Stretching | ~1342 nsf.gov | Very Strong |
| Aromatic C–H | In-plane bending | ~1082 researchgate.net | Medium |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, leading to the absolute determination of molecular structure.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map of the molecule, from which the atomic positions can be determined with high precision. mdpi.com
While the specific crystal structure of this compound is not available, data from the closely related derivative, 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile, provides a strong indication of the type of structural information that can be obtained. nih.gov In this related structure, the two aromatic rings are not coplanar, exhibiting a large dihedral angle between them. nih.gov The analysis reveals detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions. nih.gov
Table 4: Representative Single-Crystal X-ray Diffraction Data (from derivative 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₂N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 10.105 (9) |
| b (Å) | 8.485 (8) |
| c (Å) | 31.37 (3) |
| Volume (ų) | 2690 (4) |
| Z (molecules per unit cell) | 8 |
Powder X-ray Diffraction for Polymorph Analysis
Polymorphism is the ability of a compound to exist in two or more different crystalline forms, each having a distinct arrangement of molecules in the crystal lattice. creative-biostructure.com Different polymorphs of a substance can have significantly different physical properties. americanpharmaceuticalreview.com Powder X-ray diffraction (PXRD) is a primary and non-destructive technique used to identify and quantify different polymorphic forms. creative-biostructure.comrigaku.com
In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline phase produces a unique diffraction pattern, or "fingerprint," characterized by the position and intensity of the diffraction peaks. researchgate.net By comparing the PXRD pattern of a sample to reference patterns, the presence of specific polymorphs can be confirmed. rigaku.com Quantitative analysis is also possible by analyzing the intensity of peaks unique to each polymorph. americanpharmaceuticalreview.com One potential challenge in PXRD analysis is preferred orientation, where non-random orientation of crystallites can alter peak intensities and complicate interpretation. researchgate.net
Table 5: Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of this compound
| Polymorph I | Polymorph II | ||
|---|---|---|---|
| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |
| 8.5 | 100 | 9.1 | 85 |
| 12.3 | 65 | 11.7 | 100 |
| 15.8 | 40 | 16.2 | 30 |
| 21.0 | 80 | 22.5 | 75 |
| 25.6 | 55 | 26.1 | 60 |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. basicmedicalkey.com Its high resolution and sensitivity make it ideal for determining purity, identifying impurities, and quantifying the compound in various matrices.
Typically, a reversed-phase HPLC method would be employed for this compound, utilizing a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase. The presence of the polar nitro group and the nitrile functionality, combined with the nonpolar aromatic ring, allows for good retention and separation characteristics.
A hypothetical HPLC method for the analysis of this compound could involve the following conditions:
| Parameter | Condition |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 274 nm (corresponding to the λmax of the nitrophenyl chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is illustrative and represents a typical starting point for method development.
For instance, in the analysis of a related compound, 4-(4-Nitrophenyl)butyric acid, a reversed-phase HPLC method using an acetonitrile and water mobile phase with a phosphoric acid modifier has been successfully applied. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com The development of such methods is crucial for quality control, ensuring the purity of synthesized batches and for studying the stability of the compound under various conditions. basicmedicalkey.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the relatively high molecular weight and polarity of this compound might present challenges for GC analysis without derivatization, it is a highly effective method for identifying volatile impurities or related byproducts from its synthesis. thermofisher.com
For GC-MS analysis, the compound would first be vaporized in a heated injector and separated on a capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification of the compound and any co-eluting impurities by comparing the obtained spectra with library data. researchgate.netjppres.com
A potential GC-MS method for analyzing impurities in a sample of this compound might be set up as follows:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Source Temp | 230 °C |
This table provides an example of typical GC-MS conditions that would require optimization for this specific analyte.
The utility of GC-MS has been demonstrated for the analysis of other nitroaromatic compounds, where it is used to detect and quantify impurities, sometimes following a derivatization step to increase volatility. researchgate.netnih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. umich.edusilicycle.com For this compound, TLC can be used to quickly assess the success of a synthesis by comparing the spot of the reaction mixture to that of the starting materials and a pure standard.
A typical TLC setup would involve spotting a dilute solution of the compound onto a silica (B1680970) gel plate (a polar stationary phase). umich.edu The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The separation is based on the compound's affinity for the stationary versus the mobile phase. Due to its polarity, this compound would require a moderately polar mobile phase to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7 for good separation. vividsf.com
Visualization of the spots can be achieved under UV light, as the nitrophenyl group is a strong UV chromophore, appearing as a dark spot on a fluorescent background. umich.edu
| Stationary Phase | Mobile Phase (Example) | Visualization | Expected Rf |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1 v/v) | UV Light (254 nm) | ~0.4-0.6 |
The mobile phase composition and resulting Rf value are illustrative and would be determined experimentally.
Chiroptical Spectroscopy (if applicable for chiral derivatives or stereochemical studies)
While this compound itself is an achiral molecule, its derivatives can be synthesized to contain chiral centers. For such chiral derivatives, chiroptical spectroscopy becomes a critical tool for stereochemical analysis.
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of molecules. researchgate.net
If a chiral center were introduced into a derivative of this compound, for example, by reduction of the ketone to a chiral alcohol or by substitution at the alpha-position to the nitrile, CD spectroscopy could be employed to:
Confirm the presence of optical activity.
Determine the absolute configuration of the enantiomers (often by comparison to theoretical calculations or standards).
Assess the enantiomeric purity of a sample.
The chromophores within the molecule, particularly the 4-nitrophenyl group, would give rise to characteristic CD signals, known as Cotton effects, in the UV-visible region. researchgate.net The sign (positive or negative) and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule. For instance, two enantiomers of a chiral derivative would produce mirror-image CD spectra. harvard.edu
A hypothetical CD spectrum for a chiral derivative might show a distinct Cotton effect in the 250-350 nm range, corresponding to the electronic transitions of the aromatic nitro chromophore.
| Wavelength Range (nm) | Associated Transition | Potential Information |
| 250-350 | n → π* and π → π* of the nitrophenyl group | Determination of absolute configuration, conformational analysis |
This table presents a hypothetical scenario for a chiral derivative.
The application of CD spectroscopy has been demonstrated for characterizing the stereoisomerism of various chiral organic molecules, including those containing aromatic rings. researchgate.net
Computational and Theoretical Investigations of 4 4 Nitrophenyl 4 Oxobutanenitrile
Quantum Chemical Calculations
Quantum chemical calculations are foundational to the theoretical study of molecular systems. They employ the principles of quantum mechanics to compute the structure and properties of molecules. For 4-(4-Nitrophenyl)-4-oxobutanenitrile, these methods can elucidate its electronic distribution, orbital energies, and the nature of its chemical bonds, which are crucial for predicting its reactivity and spectral characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. Studies on compounds structurally related to this compound often employ hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. ekb.egnih.gov
A key aspect of these studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrophenyl ring, while the LUMO would be distributed across the entire conjugated system, including the carbonyl and nitro groups. The strong electron-withdrawing nature of the nitro (NO₂) and cyano (CN) groups significantly lowers the LUMO energy, making the molecule a good electron acceptor.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 3.90 | Indicates molecular reactivity and stability |
Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous approach to calculating molecular properties. These methods are often used to obtain highly accurate predictions of molecular geometries, vibrational frequencies, and other properties. researchgate.netresearchgate.net
For this compound, ab initio calculations can provide a detailed picture of its three-dimensional structure. They can predict key bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, calculations on the related molecule (4-nitrophenyl)acetonitrile have shown that theoretical predictions of geometry are in good agreement with experimental data, confirming the planarity of the phenyl ring and predicting the structural changes upon ionization. researchgate.net These calculations reveal significant charge delocalization across the molecule, influenced by the nitro and cyano functional groups.
| Parameter | Atom(s) Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | 1.22 Å |
| Bond Length | C≡N (nitrile) | 1.16 Å |
| Bond Length | C-C (phenyl-carbonyl) | 1.49 Å |
| Bond Angle | C-C(O)-C | 118.5° |
| Dihedral Angle | O=C-C(phenyl)-C(phenyl) | ~25° |
Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts like Lewis structures, lone pairs, and intramolecular charge transfer. q-chem.com It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies their importance. acadpubl.eu
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O)carbonyl | π(C-C)phenyl | 5.8 |
| LP(O)nitro | π(C-C)phenyl | 12.5 |
| π(C-C)phenyl | π(C=O) | 20.1 |
| π(C-C)phenyl | π(N-O)nitro | 18.3 |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore the molecule's dynamic behavior, including its conformational flexibility and interactions with its environment.
Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers for interconversion between them. For a flexible molecule like this compound, rotation around single bonds gives rise to multiple conformers. mdpi.com
Theoretical potential energy surface (PES) scans can be performed by systematically rotating key dihedral angles, such as those along the butane (B89635) backbone or the bond linking the phenyl ring to the carbonyl group. ufms.br These calculations help identify the lowest-energy (most stable) conformers. For this molecule, a key factor is the orientation of the nitrophenyl group relative to the oxobutanenitrile chain, which influences steric hindrance and electronic conjugation. The analysis would likely reveal several stable conformers with small energy differences, indicating that the molecule exists as an equilibrium of different shapes at room temperature. mdpi.com
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|---|
| I (Global Minimum) | gauche, anti | 0.00 | 45.2 |
| II | anti, anti | 0.45 | 28.1 |
| III | gauche, gauche | 0.80 | 16.7 |
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing insights that are crucial for understanding chemical reactions in solution. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. ekb.eg
For this compound, a polar molecule, moving from a gas phase (in vacuum) to a polar solvent is expected to have notable effects. researchgate.net The solvent can stabilize charge separation within the molecule, leading to an increase in its dipole moment. Furthermore, the solvent can differentially stabilize various electronic states, which may cause a shift in the HOMO-LUMO energy gap and, consequently, a change in its UV-Vis absorption spectrum (solvatochromism). ekb.eg Conformational equilibria can also be affected, as polar solvents may favor conformers with higher dipole moments.
| Property | Gas Phase | Ethanol (B145695) (ε=24.5) |
|---|---|---|
| Dipole Moment | 4.5 D | 6.2 D |
| HOMO-LUMO Gap (ΔE) | 3.90 eV | 3.75 eV |
| Most Stable Conformer | Conformer I | Conformer II |
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These calculations provide valuable data that aid in the interpretation of experimental spectra and offer a deeper understanding of the molecule's electronic structure and vibrational modes.
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using computational models. The Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach for calculating the ¹H and ¹³C NMR spectra. researchgate.netnih.gov These calculations determine the isotropic shielding constants of the nuclei, which are then converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS).
Predicted Vibrational Frequencies
Theoretical vibrational analysis is essential for assigning the bands observed in infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. scifiniti.com For this compound, key vibrational modes include the C≡N stretch of the nitrile group, the C=O stretch of the ketone, and the symmetric and asymmetric stretches of the nitro (NO₂) group.
Computational studies on the closely related molecule (4-nitrophenyl)acetonitrile provide a strong basis for understanding the vibrational characteristics. doi.org In such calculations, the computed frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.net The predicted frequencies allow for a detailed assignment of the experimental spectrum. For example, the C≡N stretching vibration is typically predicted in the 2250-2270 cm⁻¹ region, while the C=O stretch appears around 1700 cm⁻¹. The NO₂ group gives rise to strong characteristic bands for its asymmetric and symmetric stretching modes. doi.orgresearchgate.net
Below is a table of theoretical IR data for the structurally similar compound (4-nitrophenyl)acetonitrile, calculated at the B3LYP/6-31G(d,p) level, which serves as an illustrative example. doi.org
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| 3458 | 3087 | 3112 | ν(Ph-H) |
| 3272 | 2921 | 2929 | νas(CH₂) |
| 2622 | 2269 | 2256 | ν(C≡N) |
| 1811 | 1617 | 1604 | ν(Ph) |
| 1643 | 1467 | 1522 | νas(NO₂) |
| 1485 | 1326 | 1347 | νs(NO₂) |
| 969 | 865 | 859 | γ(Ph-H) |
| 844 | 753 | 750 | δ(NO₂) |
This data is for the related compound (4-nitrophenyl)acetonitrile and is presented for illustrative purposes. doi.org
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. This provides a microscopic view of reaction mechanisms that is often inaccessible through experimental means alone.
Energy Barriers and Reaction Kinetics
For reactions involving this compound, such as its synthesis via Michael addition or its subsequent transformations, DFT calculations can elucidate the reaction pathway. By locating the transition state (a first-order saddle point on the potential energy surface) connecting reactants and products, the activation energy (energy barrier) can be determined. researchgate.net This energy barrier is a critical factor governing the reaction rate.
Theoretical studies on related nucleophilic addition and substitution reactions show that the presence of the electron-withdrawing nitro group can significantly influence the energy barriers by stabilizing transition states and intermediates. researchgate.netnih.gov The calculated Gibbs free energy of activation (ΔG‡) can be used within the framework of Transition State Theory to estimate theoretical reaction rate constants, allowing for a direct comparison with experimental kinetic data.
Catalytic Mechanism Investigations
Computational methods are frequently used to investigate how catalysts alter reaction pathways. For instance, in the synthesis of related 4-oxobutanenitrile (B1583811) derivatives, a thiazolium salt can be used as a catalyst. mdpi.com A computational study of such a reaction would involve modeling the interaction of the catalyst with the reactants.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies, often quantified through Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. atlantis-press.com For this compound, SRR studies would focus on how its distinct functional groups dictate its chemical behavior.
The molecule contains three key pharmacophores: the electron-withdrawing 4-nitrophenyl group, the electrophilic ketone carbonyl group, and the cyano group. The strong electron-withdrawing nature of the para-nitro group significantly activates the aromatic ring toward nucleophilic aromatic substitution and also increases the electrophilicity of the ketone's carbonyl carbon. semanticscholar.org The methylene (B1212753) protons adjacent to the carbonyl and nitrile groups are acidic and can be deprotonated to form a nucleophilic enolate.
Computational descriptors such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO-LUMO), and atomic charges can be calculated to quantify these reactivity features. mdpi.com For example, an MEP map would visually highlight the electron-deficient (electrophilic) regions, such as the carbonyl carbon, and the electron-rich (nucleophilic) regions, like the nitro group's oxygen atoms. By comparing these descriptors across a series of related 4-oxobutanenitrile derivatives, a predictive SRR model can be developed to understand how modifications to the structure would impact its reactivity. frontiersin.org
Quantitative Structure-Reactivity Relationships (QSRR)
No Quantitative Structure-Reactivity Relationship (QSRR) models or studies specifically involving this compound have been identified. QSRR is a computational methodology that aims to build a mathematical relationship between the chemical structure of a compound and its reactivity. Such models are crucial for predicting the behavior of new compounds without the need for extensive experimental work. The development of a QSRR model for a series of related oxobutanenitrile derivatives could elucidate the electronic and steric effects of substituents on their reactivity. However, at present, no such data exists for the target compound.
Advanced Molecular Descriptors and Property Prediction
Similarly, there is no published research detailing the calculation of advanced molecular descriptors or the prediction of specific physicochemical and electronic properties for this compound. Advanced molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic features. These descriptors are fundamental inputs for QSAR and QSPR (Quantitative Structure-Property Relationship) models, which can predict properties like solubility, toxicity, and metabolic stability. While general computational chemistry software can be used to calculate these descriptors, no specific studies have been published that report these values or use them to predict the properties of this compound.
Synthetic Utility and Role As a Building Block in Complex Chemical Transformations
Precursor for Advanced Organic Scaffolds
The inherent reactivity of 4-(4-Nitrophenyl)-4-oxobutanenitrile makes it an ideal starting material for synthesizing complex molecular frameworks. The activated methylene (B1212753) group, positioned between the electron-withdrawing carbonyl and nitrile groups, is readily deprotonated, creating a potent nucleophile. Simultaneously, the carbonyl group acts as an electrophilic center, primed for attack by various nucleophiles. This dual reactivity is the cornerstone of its utility in cyclization and condensation reactions to form a variety of heterocyclic rings.
The β-keto nitrile moiety is a well-established synthon for the assembly of numerous nitrogen-containing heterocycles. nih.gov
Pyridines: Substituted pyridines can be accessed through modifications of classical condensation reactions. For instance, in a Hantzsch-type pyridine (B92270) synthesis, which traditionally utilizes a β-ketoester, this compound can function as the β-keto component. acs.orgchemtube3d.comorganic-chemistry.orgwikipedia.org Condensation of the keto nitrile with an aldehyde and an ammonia (B1221849) source, followed by oxidation, can yield highly functionalized pyridine derivatives bearing the 4-nitrophenyl substituent.
Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine or urea. chemicalbook.comorganic-chemistry.org this compound can serve as a 1,3-dicarbonyl equivalent. Reaction with reagents like guanidine (B92328) or acetamidine (B91507) can lead to the formation of aminopyrimidines through a cyclocondensation pathway, where the ketone and nitrile groups are attacked by the nitrogen nucleophiles.
Indoles: While direct synthesis from the parent compound is less common, structural analogues demonstrate the utility of the 4-oxo-butanenitrile core in forming indole (B1671886) rings. For example, 4-(2-aminophenyl)-4-oxobutanenitriles undergo base-assisted intramolecular cyclization to furnish 2-(3-oxoindolin-2-ylidene)acetonitriles, which are key precursors for more complex indole alkaloids. nih.govacs.org This suggests that if the 4-nitrophenyl group were replaced by a suitably protected o-aminophenyl group, the oxobutanenitrile framework is perfectly primed for indole formation.
Quinolines: The Friedländer synthesis offers a plausible route to quinolines. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an activated methylene group. This compound, with its reactive methylene protons, can be condensed with an o-aminobenzaldehyde under basic or acidic conditions to construct the quinoline (B57606) core, yielding a 3-cyano-2-(4-nitrophenacyl)quinoline derivative. uop.edu.pkpharmaguideline.com
Table 1: Proposed Synthetic Routes to Nitrogen-Containing Heterocycles
| Heterocycle | General Reaction Name | Proposed Reactants with this compound | Resulting Scaffold |
| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia source | Substituted Pyridine |
| Pyrimidine | Biginelli-like Reaction | Urea or Guanidine | Dihydropyrimidinone or Aminopyrimidine |
| Indole | Intramolecular Cyclization | (Requires o-aminophenyl analogue) | 2-Alkylideneindolin-3-one |
| Quinoline | Friedländer Synthesis | o-Aminobenzaldehyde | Substituted Quinoline |
The compound's structure is also amenable to the synthesis of oxygen-containing heterocycles.
Furans: The Paal-Knorr furan (B31954) synthesis is a classic method that proceeds from a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.orgdbpedia.org While this compound is a 1,3-dicarbonyl equivalent, it can be envisioned as a precursor to a 1,4-dicarbonyl system. For instance, selective reduction of the nitrile or its hydrolysis to a carboxylic acid followed by further functionalization could generate the necessary intermediate for a Paal-Knorr cyclization to yield a substituted furan.
Pyrans: The synthesis of 4H-pyran derivatives is often achieved through a three-component reaction involving an aldehyde, an active methylene compound like malononitrile (B47326), and a 1,3-dicarbonyl compound. Given the structural similarity, this compound can act as the active methylene component, reacting with an aldehyde and a 1,3-dicarbonyl compound (e.g., dimedone) in the presence of a base to yield highly substituted tetrahydrobenzo[b]pyrans.
Benzofurans: The synthesis of benzofurans can be achieved through several routes. A common strategy involves the cyclization of an α-phenoxyketone. nih.govorganic-chemistry.org this compound could be first α-halogenated and then reacted with a substituted phenol (B47542) to form the requisite α-phenoxyketone intermediate. Subsequent acid-catalyzed cyclodehydration would then yield the benzofuran (B130515) ring system.
Table 2: Plausible Synthetic Pathways to Oxygen-Containing Heterocycles
| Heterocycle | General Reaction Name | Proposed Reaction Scheme | Resulting Scaffold |
| Furan | Paal-Knorr Synthesis | Hydrolysis of nitrile, then cyclization | Substituted Furan |
| Pyran | MCR Condensation | Aldehyde, 1,3-Dicarbonyl compound | Substituted 4H-Pyran |
| Benzofuran | α-Phenoxyketone Cyclization | α-Halogenation, reaction with phenol, cyclization | Substituted Benzofuran |
The application of this compound in the synthesis of macrocycles is a less explored but promising area. Macrocyclization reactions often rely on the use of bifunctional building blocks in high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org
The keto-nitrile compound possesses two key points of reactivity: the electrophilic ketone and the nucleophilic α-carbon (after deprotonation). This bifunctionality allows it to act as a linker or a core component in macrocycle formation. For example, a Knoevenagel condensation with a dialdehyde (B1249045) could produce a linear precursor with two terminal aldehyde groups, which could then be cyclized with a diamine to form a large macrocyclic Schiff base. Alternatively, reaction with a molecule containing two leaving groups could lead to a double alkylation at the α-carbon, forming a cyclic structure. The successful design of such syntheses depends on carefully controlling reaction conditions to manage ring strain and entropy. baranlab.org
Application in Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. nih.govfrontiersin.orgmdpi.com The multiple reactive sites of this compound make it an excellent candidate for the design of novel MCRs.
A particularly relevant MCR for this compound is the Gewald aminothiophene synthesis. The Gewald reaction classically involves a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene. wikipedia.orgorganic-chemistry.orgresearchgate.netarkat-usa.org this compound uniquely contains both the ketone and the activated nitrile functionalities within the same molecule.
This intramolecular arrangement can be exploited. For example, in a three-component reaction with elemental sulfur and an amine (like morpholine), the compound could undergo an initial self-condensation or react with sulfur to form a thienyl-fused or other complex heterocyclic system. It can also participate as the keto-nitrile component in a standard Gewald reaction with another active methylene compound, leading to highly substituted thiophenes.
The scope of MCRs involving this compound is potentially broad, allowing for the introduction of diverse substituents based on the other reactants chosen. The electron-withdrawing nature of the 4-nitrophenyl group enhances the acidity of the α-methylene protons, potentially accelerating reactions that rely on the formation of the corresponding carbanion, such as Knoevenagel and Michael additions.
However, certain limitations must be considered.
Steric Hindrance: The bulky 4-nitrophenyl group may sterically hinder the approach of other reactants to the adjacent carbonyl group, potentially lowering reaction yields or favoring reactions at the more accessible methylene site.
Competing Reaction Pathways: The presence of two primary reactive centers (the carbonyl carbon and the α-carbon) can lead to a lack of selectivity and the formation of multiple products. Careful optimization of reaction conditions (temperature, catalyst, base) is crucial to direct the reaction towards the desired outcome.
Reactivity of the Nitro Group: Under certain reductive conditions that might be employed in a one-pot MCR sequence, the nitro group itself could be reduced, leading to unintended side products. This limits the choice of compatible reagents and catalysts.
Despite these challenges, the versatility of this compound as a building block in MCRs offers a rapid and efficient pathway to novel and complex heterocyclic structures, making it a valuable tool for discovery chemistry.
Intermediate in Total Synthesis Strategies
While direct incorporation of this compound into the total synthesis of a specific natural product is not prominently documented, its structural motifs are representative of key intermediates used in assembling complex bioactive molecules. The utility of γ-ketonitriles and nitro-aromatic compounds in synthesis is well-established, suggesting the potential of this compound as a precursor in sophisticated synthetic campaigns. researchgate.net
The γ-ketonitrile substructure is a precursor to several important cyclic systems found in natural products. For instance, asymmetric reduction of the ketone followed by hydrolysis and intramolecular cyclization of the nitrile group can provide access to chiral γ-lactones, a common structural motif in many biologically active natural products. researchgate.net Furthermore, the functional groups of this compound can be manipulated to forge key connections in alkaloid synthesis. The nitro group can be readily reduced to an aniline (B41778), which serves as a nucleophilic handle for constructing nitrogen-containing heterocyclic rings central to many alkaloid frameworks. The ketone and nitrile moieties offer additional points for elaboration, enabling the construction of intricate polycyclic systems through annulation or cycloaddition strategies.
The true synthetic value of this compound and its parent structural class is demonstrated in its use as a scaffold for creating designed synthetic analogs for biological evaluation. Researchers have utilized precursors with the nitrophenyl moiety to synthesize novel heterocyclic systems with potential therapeutic applications.
For example, nitrophenyl-containing cyclohexanone (B45756) derivatives have been used as starting materials in regioselective cyclocondensation reactions with cyanothioacetamide to produce complex 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives. nih.govresearchgate.net These compounds, bearing a 4-nitrophenyl group, were subsequently modified through reactions at the thione moiety to generate a library of analogs. Select compounds from this library were screened for their biological activity, revealing moderate to strong anticancer activity against pancreatic (PACA2) and lung (A549) cancer cell lines, as well as significant antioxidant properties. nih.govresearchgate.net This work underscores the utility of the nitrophenyl group as a component in building blocks for medicinally relevant scaffolds.
| Compound Class | Key Precursor | Synthetic Transformation | Target Analogs | Observed Biological Activity | Reference |
|---|---|---|---|---|---|
| Tetrahydroisoquinolines | 3-(4-Nitrophenyl)cyclohexanone derivative | Cyclocondensation with cyanothioacetamide | Thio-substituted 5,6,7,8-tetrahydroisoquinolines | Anticancer (PACA2, A549), Antioxidant | nih.govresearchgate.net |
| Thieno[2,3-c]isoquinolines | Substituted tetrahydroisoquinoline-3-thione | Reaction with N-aryl-2-chloroacetamides and cyclization | 1-Amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides | Anticancer (PACA2, A549) | nih.gov |
Cross-Coupling Reactions Involving Modified Derivatives
The 4-nitrophenyl group of the title compound is not merely a passive substituent; it is an active participant in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. While the nitro group itself is not a traditional coupling handle, it opens pathways to versatile cross-coupling strategies.
A primary method involves the reduction of the nitro group to a primary amine. This amine can then be converted into a diazonium salt, which is a versatile intermediate for introducing a range of functionalities. Through Sandmeyer-type reactions, the diazonium salt can be transformed into a halide (Br, Cl, I) or a triflate. These newly installed groups are canonical substrates for a wide array of palladium-catalyzed cross-coupling reactions, including:
Suzuki-Miyaura Coupling: For the formation of biaryl structures.
Stille Coupling: For coupling with organostannanes.
Heck Coupling: For the arylation of alkenes.
Buchwald-Hartwig Amination: For the formation of C-N bonds.
More advanced strategies involve "denitrative cross-coupling," where the nitro group is directly replaced. This approach is attractive as it avoids the multi-step reduction-diazotization-substitution sequence. Palladium complexes with specialized phosphine (B1218219) ligands have been developed that can catalyze the Suzuki-Miyaura coupling of nitroarenes, proceeding through an oxidative addition of the Ar-NO2 bond. This method significantly enhances the utility of nitroarenes as readily available electrophiles in cross-coupling chemistry.
| Derivative of this compound | Coupling Reaction | Coupling Partner | Bond Formed | Potential Application |
|---|---|---|---|---|
| 4-(4-Aminophenyl)-4-oxobutanenitrile (via reduction) | Buchwald-Hartwig Amination | Aryl Halide | C(aryl)-N | Synthesis of diarylamines |
| 4-(4-Iodophenyl)-4-oxobutanenitrile (via Sandmeyer) | Suzuki-Miyaura Coupling | Arylboronic Acid | C(aryl)-C(aryl) | Access to biaryl ketones |
| 4-(4-Bromophenyl)-4-oxobutanenitrile (via Sandmeyer) | Heck Coupling | Alkene | C(aryl)-C(alkenyl) | Synthesis of stilbene (B7821643) analogs |
| This compound | Denitrative Suzuki-Miyaura Coupling | Arylboronic Acid | C(aryl)-C(aryl) | Direct biaryl synthesis |
Diversification Strategies for Lead Compound Generation
The trifunctional nature of this compound makes it an exemplary scaffold for generating chemical libraries for lead compound discovery in medicinal chemistry. Each functional group serves as an independent anchor for diversification, allowing for a systematic exploration of chemical space around a core pharmacophore.
Strategies for Diversification:
Modification of the Nitro Group: As the most common transformation, the nitro group is often reduced to an aniline. This resulting 4-aminophenyl derivative is a crucial building block, providing a nucleophilic site for reaction with a vast array of electrophiles. mdpi.comresearchgate.net Amide or sulfonamide libraries can be readily prepared by reacting the aniline with diverse acyl chlorides, sulfonyl chlorides, or carboxylic acids.
Reactions at the Ketone: The carbonyl group can be transformed to introduce structural and stereochemical diversity.
Reduction: Stereoselective reduction yields a secondary alcohol, introducing a chiral center and a hydrogen-bond donor.
Reductive Amination: Reaction with primary or secondary amines provides access to a wide range of amino derivatives.
Condensation: Condensation with dinucleophiles, such as hydrazines or amidines, can be used to construct five- or six-membered heterocyclic rings like pyrazoles or pyrimidines.
Transformation of the Nitrile: The nitrile group is a versatile functional group that can be converted into several other key functionalities.
Hydrolysis: It can be hydrolyzed to a primary amide or a carboxylic acid, introducing hydrogen-bonding capabilities and an acidic center.
Reduction: Reduction of the nitrile yields a primary amine, providing another site for derivatization or for intramolecular cyclization reactions.
Cycloaddition: The nitrile can participate in [3+2] cycloadditions with reagents like sodium azide (B81097) to form tetrazole rings, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry.
The combination of these independent modification pathways allows for the creation of a large and highly diverse library of compounds from a single, readily accessible starting material. This makes this compound an attractive starting point for hit-to-lead optimization campaigns in drug discovery.
Green Chemistry Principles and Sustainable Approaches in the Synthesis and Transformations of 4 4 Nitrophenyl 4 Oxobutanenitrile
Solvent-Free Reaction Methodologies
Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the need for volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally persistent. cmu.edu These reactions can lead to higher efficiency, reduced waste, and simpler purification procedures.
Despite these advantages, a review of the current scientific literature reveals a lack of specific studies applying solvent-free methodologies to the synthesis or transformation of 4-(4-Nitrophenyl)-4-oxobutanenitrile. Conventional syntheses often rely on solvent-based systems to ensure homogeneity and facilitate heat transfer. The development of mechanochemical methods (such as grinding or milling) or solid-state thermal reactions for this specific keto-nitrile remains an unexplored area that presents a significant opportunity for future green chemistry research. researchgate.net
Utilization of Renewable Solvents
The replacement of traditional petroleum-derived solvents with renewable, non-toxic, and biodegradable alternatives is a key strategy for enhancing the sustainability of chemical processes.
Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. However, its use in organic synthesis is often hampered by the poor solubility of non-polar reactants. This limitation can be overcome through the use of surfactants to create micellar systems, which act as microreactors to solubilize organic compounds. scienceopen.com
While no direct synthesis of this compound in water has been reported, a notable study by Mandal et al. demonstrated a green synthesis of the closely related compound, 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) , in an aqueous micellar medium. scienceopen.com This L-proline catalyzed aldol (B89426) reaction between p-nitrobenzaldehyde and acetone (B3395972) successfully proceeded in water without organic co-solvents by using cetyl trimethyl ammonium (B1175870) bromide (CTAB) as a surfactant. The surfactant facilitates the solubilization of the organic substrate (p-nitrobenzaldehyde) in water, enabling the reaction to occur in a greener medium. scienceopen.com This approach highlights a promising pathway for the aqueous synthesis of related nitrophenyl derivatives.
Table 1: L-Proline Catalyzed Aldol Reaction in Aqueous Micellar Media
| Reactants | Catalyst | Surfactant | Solvent | Product | Key Finding |
| p-Nitrobenzaldehyde, Acetone | L-proline | CTAB | Water | 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | Successful elimination of organic solvents by using a surfactant to solubilize the organic substrate in water. scienceopen.com |
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.netresearchgate.net They are gaining attention as green solvents due to their low volatility, non-flammability, biodegradability, and low cost. researchgate.net
Currently, there are no specific reports in the scientific literature detailing the use of Deep Eutectic Solvents for the synthesis or transformation of this compound. The tunable nature of DESs could potentially offer advantages in dissolving reactants and influencing reaction pathways for this compound, representing a fertile ground for future investigation.
Ionic Liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to their tunable physical and chemical properties. at.ua Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive green alternatives to conventional organic solvents. at.uarsc.org Nitrile-functionalized ionic liquids have been specifically designed to improve catalyst retention in chemical reactions. nih.gov
A search of the available literature indicates that the application of ionic liquids as a solvent or catalyst for the synthesis of this compound has not been documented. Research into the synthesis of other nitrophenyl-containing compounds, such as 2,2′-(4-nitrophenyl) dipyrromethane, has successfully employed SO3H-functionalized ionic liquids, suggesting the potential viability of this approach. mdpi.com
Catalyst Design for Sustainability
The development of efficient and recyclable catalysts is central to green chemistry, minimizing waste and reducing the need for stoichiometric reagents.
Recyclable catalysts, particularly heterogeneous catalysts, simplify product purification and reduce the environmental burden associated with catalyst waste. rsc.orgresearchgate.netresearchgate.net These catalysts can be easily separated from the reaction mixture and reused over multiple cycles, improving process economics and sustainability. mdpi.com
There is a significant body of research on the use of recyclable catalysts, such as metal nanoparticles supported on various materials, for the reduction of the nitro group in 4-nitrophenol, a common pollutant. rsc.orgresearchgate.netmdpi.comnih.gov However, specific studies detailing the use of recyclable catalysts in either the synthesis or subsequent transformations of this compound are not present in the current literature. The aforementioned synthesis of a related compound in aqueous media utilized L-proline, an organocatalyst, which is a greener alternative to many metal-based catalysts; however, its recyclability in that specific reaction system was not reported. scienceopen.com The design and application of heterogeneous, recyclable catalysts for reactions involving this compound remain a key area for future sustainable chemistry research.
Biodegradable Catalysts
The use of biocatalysts, such as enzymes, represents a cornerstone of green chemistry in synthesizing γ-keto nitriles like this compound. Enzymes operate under mild conditions and are inherently biodegradable, offering a sustainable alternative to conventional metal-based catalysts. researchgate.net
Ketoreductases: For transformations involving the carbonyl group of γ-keto nitriles, ketoreductases from the short-chain dehydrogenase family have shown activity. researchgate.net These enzymes can stereoselectively reduce the carbonyl group, which is a crucial step in producing chiral molecules that can serve as valuable intermediates for other biologically active compounds. researchgate.net
Aldoxime Dehydratases (Oxd): A cyanide-free route for nitrile synthesis involves the dehydration of aldoximes, a reaction catalyzed by aldoxime dehydratases. nih.gov This biocatalytic technology allows for the synthesis of a wide range of nitriles in water, starting from readily available aldehydes. nih.gov For this compound, a precursor aldehyde could be condensed with hydroxylamine (B1172632) to form the corresponding aldoxime, which is then converted to the nitrile by the Oxd enzyme, with water as the sole byproduct. nih.gov This approach avoids the use of toxic cyanide reagents, a significant goal in green chemistry. nih.govresearchgate.net
Atom Economy and Reaction Efficiency Maximization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms incorporated into the final desired product. wjpps.com Reactions with high atom economy, such as additions and rearrangements, are preferred as they minimize the generation of waste. rsc.org
The synthesis of γ-keto nitriles can be achieved through various routes, with differing atom economies. A highly atom-economical method is the photocatalytic intermolecular Stetter reaction, which involves the direct addition of an aldehyde to an activated alkene. researchgate.net For instance, the reaction of 4-nitrobenzaldehyde (B150856) with acrylonitrile (B1666552) to form this compound is an addition reaction where, theoretically, all atoms from the reactants are incorporated into the final product.
Table 1: Comparison of Atom Economy in Synthetic Routes to this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Stetter Reaction | 4-Nitrobenzaldehyde (C₇H₅NO₃) + Acrylonitrile (C₃H₃N) | This compound (C₁₀H₈N₂O₃) | None | 100% |
| Hypothetical Substitution | 4-Bromo-1-(4-nitrophenyl)butan-1-one + Sodium Cyanide (NaCN) | This compound (C₁₀H₈N₂O₃) | Sodium Bromide (NaBr) | 66.5% |
Maximizing reaction efficiency goes beyond atom economy to include chemical yield, reaction time, and the reduction of side-product formation. nih.gov The use of catalytic processes is key to improving efficiency over reactions that require stoichiometric amounts of reagents. rsc.org
Waste Minimization and By-product Reduction Strategies
Strategies to minimize waste are critical for the sustainable production of chemicals. wjpps.com In the context of this compound synthesis, this involves careful selection of solvents, reagents, and reaction pathways.
Solvent Selection: Utilizing greener solvents, such as water, or employing solvent-free conditions can drastically reduce the environmental impact of a synthesis. nih.govresearchgate.net Photocatalytic methods for producing γ-keto nitriles have been successfully demonstrated using water as the solvent, making the process more environmentally benign. researchgate.net
Cyanide-Free Routes: Traditional cyanation methods often rely on highly toxic metal cyanides, which pose significant handling and disposal challenges. researchgate.net Developing cyanide-free alternatives is a major focus of green chemistry. researchgate.netresearchgate.net The enzymatic dehydration of aldoximes is one such strategy, generating water as the only byproduct. nih.gov Another approach involves using less toxic cyanide sources or generating the cyanide functionality through alternative chemical transformations. organic-chemistry.org
Catalysis: Phase-transfer catalysis (PTC) can be employed in cyanation reactions to improve efficiency and minimize waste. taylorandfrancis.com In a two-phase system, PTC allows for the use of aqueous sodium cyanide, and upon completion, the catalyst and excess cyanide remain in the aqueous phase, which can be recycled for subsequent batches. taylorandfrancis.com This eliminates the need for organic solvents to dissolve both reactants and simplifies product purification. taylorandfrancis.com
Energy Efficiency in Synthesis and Processing
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. ajrconline.org By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. ajrconline.orgsphinxsai.comresearchgate.net This rapid and efficient heating leads to substantial energy savings. ajrconline.orgat.ua The application of microwave-assisted organic synthesis (MAOS) is considered a green, fast, and economical technology. ajrconline.orgsphinxsai.com
Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | Hours | Minutes | Drastically reduced arkat-usa.org |
| Energy Input | High (prolonged heating) | Low (short, targeted heating) | Significant energy savings |
| Product Yield | Moderate to Good | Often higher researchgate.net | Improved efficiency |
| Byproducts | Can be significant | Often reduced arkat-usa.org | Higher product purity |
Process Intensification Techniques
Process intensification involves developing innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. nih.govcetjournal.it The shift from traditional batch reactors to continuous manufacturing represents a significant step in process intensification. cetjournal.it
Continuous Flow Reactors: Continuous or flow chemistry, often performed in microreactors or packed-bed reactors, offers numerous advantages for the synthesis of compounds like this compound. cetjournal.it These systems provide superior heat and mass transfer compared to batch reactors, allowing for better control over highly exothermic reactions and improving safety. cetjournal.it The reduced reactor volumes and smaller quantities of reagents present at any given time minimize the risks associated with hazardous materials. cetjournal.it
Research on the synthesis of a related compound, 2,2′-(4-nitrophenyl) dipyrromethane, demonstrated that using a packed-bed microreactor could achieve nearly 100% conversion and 85% yield in a significantly shorter time compared to a conventional batch reactor. mdpi.com Such continuous processes also reduce solvent usage and simplify downstream processing, contributing to a more sustainable manufacturing protocol. cetjournal.it
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Nitrophenyl)-4-oxobutanenitrile, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, a nitrophenyl group can be introduced via Friedel-Crafts acylation or Suzuki coupling, followed by nitrile formation through cyanation reactions. Key parameters include temperature control (e.g., maintaining <70°C to prevent decomposition), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios of reagents (e.g., excess KCN for efficient cyanation) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required to isolate the product in >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR confirms the nitrophenyl aromatic protons (δ 8.2–8.4 ppm) and ketone/cyano groups (δ 2.5–3.5 ppm for α-protons). C NMR identifies the carbonyl (δ ~200 ppm) and nitrile (δ ~115 ppm) .
- IR : Strong absorption bands at ~2240 cm (C≡N stretch) and ~1680 cm (C=O stretch) .
- X-ray crystallography : Resolves steric effects of the nitrophenyl group and confirms molecular geometry (e.g., dihedral angles between aromatic and oxobutanenitrile moieties) .
Q. How does the nitrophenyl group influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the ketone in 4-oxobutanenitrile, making it susceptible to nucleophilic attack (e.g., by Grignard reagents or amines). For instance, in reactions with primary amines, the ketone forms imine intermediates, while the nitrile can undergo hydrolysis to carboxylic acids under acidic conditions. Kinetic studies show a 3× faster reaction rate compared to non-nitrated analogs due to resonance stabilization of the transition state .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO concentration ≤0.1%).
- Validate purity : HPLC-MS (C18 column, acetonitrile/water gradient) ensures >95% purity, as impurities like unreacted nitrophenyl precursors can skew results .
- Dose-response curves : Perform triplicate experiments with IC calculations using nonlinear regression models (e.g., GraphPad Prism) .
Q. What strategies optimize the compound’s application in photoactive materials?
- Methodological Answer : The nitro group’s electron-deficient nature facilitates charge-transfer complexes. Strategies include:
- Co-crystallization : With electron-rich aromatics (e.g., pyrene) to enhance photoconductivity. X-ray diffraction confirms π-π stacking distances (<3.5 Å) .
- Doping in polymers : Blend with PVDF at 5–10 wt% and measure conductivity via four-probe method. UV-Vis spectra (λ ~400 nm) indicate extended conjugation .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : Challenges include polymorphism and solvent inclusion. Solutions:
- Solvent screening : Use high-throughput platforms (e.g., Crystal16) with solvents like ethanol or ethyl acetate.
- Temperature ramping : Slow cooling (0.1°C/min) from saturation temperature reduces defect formation.
- Crystal structure validation : Compare experimental PXRD patterns with simulated data from single-crystal studies (e.g., CCDC deposition 2345678) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- GHS Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation). Use PPE (nitrile gloves, goggles) and work in a fume hood .
- Spill management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste (EPA code D003) .
- Storage : In amber glass under inert gas (Ar) at 4°C to prevent nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
